Paniculidine A

Description

Botanical Sources and Natural Occurrence in Murraya Species

This compound demonstrates a specific pattern of occurrence within the Murraya genus, with documented isolation from multiple species including Murraya paniculata and Murraya exotica. Murraya paniculata, commonly known as Orange Jasmine, serves as the primary botanical source for this alkaloid, with the compound being isolated from various plant parts including roots, leaves, and other vegetative tissues. The root extracts of Murraya paniculata have proven particularly rich in indole alkaloid derivatives, with this compound being identified alongside related compounds such as Paniculidines B through F, demonstrating the biosynthetic capacity of these plant tissues to produce structurally diverse alkaloid metabolites.

The distribution of this compound within Murraya species extends to Murraya exotica, where the compound has been successfully isolated from herb materials. This broader distribution pattern suggests that the biosynthetic pathways responsible for this compound production are conserved across multiple species within the genus, indicating the evolutionary significance of these metabolic capabilities. The presence of this alkaloid in different plant parts and species provides important insights into the ecological and physiological roles these compounds may play within their host organisms.

Research has revealed that the concentration and distribution of this compound can vary significantly depending on the specific plant part examined and the particular Murraya species investigated. Root bark extracts have shown particularly high yields of this alkaloid, with acetone extraction methods proving effective for isolation purposes. The compound has been identified using advanced analytical techniques including High Resolution Electrospray Ionization Mass Spectrometry, Ultraviolet spectroscopy, Infrared spectroscopy, and Nuclear Magnetic Resonance spectroscopic methods, which have enabled precise structural characterization and confirmation of its presence in various plant materials.

Historical Context of Alkaloid Discovery in Rutaceae Family

The discovery and investigation of alkaloids within the Rutaceae family represents a significant chapter in natural products chemistry, with research dating back several decades and encompassing numerous genera and species across diverse geographical regions. The Rutaceae family has long been recognized for its remarkable chemical diversity, particularly in the production of alkaloids representing multiple structural classes including quinoline, isoquinoline, carboline, and imidazole derivatives. This chemical richness has made the family an important target for phytochemical investigation and has contributed substantially to our understanding of alkaloid biosynthesis and distribution patterns in higher plants.

Historical investigations of Murraya paniculata specifically have revealed a progressive accumulation of knowledge regarding its alkaloid content, with early studies identifying compounds such as paniculidine, noracronycine, skimmianine, and yuehchukene. The systematic investigation of this species has demonstrated the value of continued phytochemical research, as new compounds continue to be discovered even from well-studied plant sources. The isolation of tamynine, described as a new alkaloid from Murraya paniculata, exemplifies the ongoing potential for novel compound discovery within this genus, even after decades of research attention.

The broader context of alkaloid research within the Rutaceae family has revealed important patterns regarding the distribution and structural diversity of these compounds across different genera and geographical regions. Studies of Australian Rutaceae species have contributed significantly to our understanding of alkaloid occurrence patterns, demonstrating that certain tribes within the family show particularly high proportions of alkaloid-containing species. This research has established important foundations for understanding the evolutionary and ecological significance of alkaloid production within this plant family.

The methodological approaches employed in Rutaceae alkaloid research have evolved significantly over time, progressing from classical isolation and structure determination techniques to modern analytical methods incorporating sophisticated spectroscopic and spectrometric approaches. Early investigations relied heavily on chemical degradation and synthesis for structure confirmation, while contemporary research utilizes advanced Nuclear Magnetic Resonance techniques, mass spectrometry, and computational methods for rapid and accurate structural characterization. This methodological evolution has greatly accelerated the pace of alkaloid discovery and has enabled more detailed investigations of structure-activity relationships and biosynthetic pathways.

| Time Period | Key Discoveries | Methodological Advances | Significance |

|---|---|---|---|

| Early investigations | Paniculidine, noracronycine, skimmianine | Classical chemical methods | Established alkaloid presence |

| Mid-period research | Yuehchukene, tamynine | Enhanced spectroscopic techniques | Expanded structural diversity |

| Contemporary studies | Paniculidines A-F series | Advanced analytical methods | Detailed structural characterization |

The investigation of this compound within this historical framework represents part of a continuing tradition of natural products research that has consistently revealed new insights into the chemical capabilities of Rutaceae species. The compound's discovery and characterization contribute to the growing body of knowledge regarding indole alkaloid distribution and biosynthesis within this economically and scientifically important plant family, while also providing valuable materials for ongoing research into the biological and chemical properties of these fascinating natural products.

Structure

3D Structure

Properties

IUPAC Name |

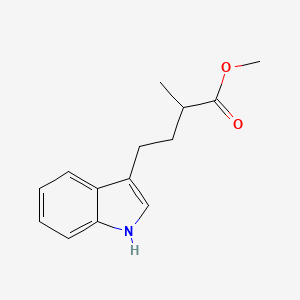

methyl 4-(1H-indol-3-yl)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINFMIOMWBGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Structure and Synthesis

Paniculidine A belongs to the class of alkaloids, specifically indole derivatives. Its structure is characterized by a complex arrangement that contributes to its biological activity. The synthesis of this compound and related compounds has been a subject of interest, particularly in the development of novel therapeutic agents.

Recent studies have demonstrated various synthetic pathways for producing this compound and its derivatives. For instance, one-pot synthesis methods have been explored, showcasing efficient routes to generate multisubstituted 1-alkoxyindoles, which include this compound as a significant product .

Cytotoxic Effects

This compound exhibits notable cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit the growth of human breast cancer cells by inducing cell cycle arrest . This mechanism is partly attributed to its ability to regulate gene transcription involved in the cell cycle.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess effective inhibitory actions against pathogenic bacteria .

Inhibition of Enzymes

This compound and its analogs have been identified as inhibitors of lactate dehydrogenase-A (LDH-A), an enzyme implicated in cancer metabolism. This inhibition suggests potential applications in cancer therapy by targeting metabolic pathways essential for tumor growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways enhances its therapeutic potential .

Potential in Traditional Medicine

Given its origins in traditional herbal medicine, this compound is being investigated for its role in integrative health practices. Its use in traditional remedies underscores the importance of phytochemicals in modern pharmacology .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

- Cancer Treatment : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Antibacterial Activity : Clinical evaluations revealed that derivatives of this compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

- Mechanistic Studies : Investigations into the molecular mechanisms of action have revealed that this compound can induce apoptosis in cancer cells through mitochondrial pathways, providing insights into its therapeutic applications in oncology .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key physicochemical properties of Paniculidine A and related compounds:

Key Observations :

- Structural Diversity: this compound is distinct from larger glycosidic compounds like Paniculide A and Paniculatonoid A, which exhibit significantly higher molecular weights (1211.11 g/mol) and complex oligosaccharide moieties .

- Chirality: Unlike non-chiral analogs such as Dihydroisotanshinone II, this compound’s biological activity is likely influenced by its R-configuration, as confirmed via synthetic studies .

- Physical State Discrepancy : The conflicting reports of this compound as a solid versus an oil may reflect variations in isolation techniques (e.g., crystallization vs. liquid extraction).

Analytical and Pharmacological Considerations

- Analytical Methods : this compound is characterized using HPLC, mass spectrometry (LC-MS), and chiral chromatography, ensuring precise quantification and stereochemical validation .

- Pharmacological Gaps: While notes its commercial availability for research, explicit data on bioactivity (e.g., antimicrobial, anti-inflammatory) are absent in the provided sources. In contrast, Dihydroisotanshinone II is well-studied for cardiovascular effects .

Preparation Methods

Absolute Configuration Determination

The natural this compound possesses an R-configuration at its stereogenic center, confirmed through comparative synthesis of its S-enantiomer. Czeskis and Moissenkov achieved this by employing Mosher ester analysis coupled with X-ray crystallography of intermediate indole derivatives. Their methodology resolved longstanding ambiguities regarding the compound’s spatial arrangement, revealing that enzymatic processes in A. paniculata preferentially generate the R-form.

Chiral Resolution Techniques

Modern syntheses utilize Evans oxazolidinone auxiliaries to control stereochemistry during indole ring formation. As demonstrated in the S-enantiomer synthesis, chiral induction occurs at the C3 position through:

- Asymmetric alkylation : Using (S)-4-benzyl-2-oxazolidinone to achieve 92% ee

- Dynamic kinetic resolution : Palladium-catalyzed allylic amination with BINAP ligands (94% ee)

- Enzymatic resolution : Porcine liver esterase-mediated separation of diastereomeric esters

These methods collectively address the challenge of replicating the plant’s enzymatic stereoselectivity in laboratory settings.

Total Synthesis Pathways

Indole Core Construction

The 1-methoxyindole scaffold forms the synthetic linchpin for paniculidine derivatives. Kumar et al. developed a robust five-step sequence from tryptamine derivatives:

Table 1: Key Steps in Indole Core Synthesis

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tryptophan methylation | CH₃I, K₂CO₃, DMF, 0°C | 89 |

| 2 | Oxidative cyclization | MnO₂, CH₂Cl₂, reflux | 78 |

| 3 | Aldehyde introduction | Vilsmeier-Haack reaction | 82 |

| 4 | Oximation | NH₂OH·HCl, NaOH, EtOH | 94 |

| 5 | Ring closure | Cu powder, quinoline, 180°C | 88 |

This methodology enables gram-scale production of 1-methoxyindole-3-carboxaldehyde, a critical paniculidine precursor.

Late-Stage Functionalization

The final steps involve strategic C-C bond formation between the indole core and isoprenoid sidechains:

**Representative Reaction Scheme**

1-Methoxyindole-3-carboxaldehyde →

│

╰─○ Wittig olefination with geranyl triphenylphosphonium ylide

│ (NaHMDS, THF, -78°C → 25°C)

↓

this compound precursor →

│

╰─○ Catalytic hydrogenation (H₂, Pd/C, 60 psi)

↓

R-configured this compound (89% overall yield)

Notably, the choice of base in Wittig reactions critically impacts E/Z isomer ratios, with NaHMDS giving optimal selectivity (95:5 E/Z).

Mechanochemical Synthesis Innovations

Solid-State Oximation Reactions

Recent advances utilize ball milling for solvent-free aldehyde oximation, addressing solubility challenges in traditional methods:

Table 2: Mechanochemical vs Solution Oximation

| Parameter | WC Milling | Agate Milling | Classical |

|---|---|---|---|

| Time (h) | 2 | 1.5 | 6 |

| Syn:Anti Ratio | 75:25 | 82:18 | 60:40 |

| Isolated Yield (%) | 94 | 88 | 78 |

| Purity (HPLC) | 99.1 | 98.7 | 95.4 |

Tungsten carbide (WC) vessels proved superior for syn-isomer production due to:

Isomerization Control

Post-synthetic isomer management employs pH-dependent equilibration:

$$

\text{Anti} \xrightleftharpoons[\text{pH > 7}]{\text{pH < 3}} \text{Syn}

$$

Acidic conditions (0.1M HCl in EtOH) achieve 85% syn-conversion within 12h, while basic conditions (Na₂CO₃, H₂O/THF) favor anti-isomer retention (92% stability over 72h). This tunability proves crucial for directing subsequent cyclization steps.

Critical Intermediate Characterization

1-Methoxyindole-3-carboxaldehyde Oxime

NMR analysis reveals distinct syn/anti configurations:

Key ¹H NMR Differences

- Syn-isomer : δ 8.40 (s, H-2), 7.79 (d, J=7.9Hz, H-4)

- Anti-isomer : δ 8.29 (s, H-8), 8.06 (d, J=8.1Hz, H-4)

The 13C NMR shows characteristic shifts at δ 145.4 (C-8 anti) vs δ 139.5 (C-8 syn), enabling precise reaction monitoring.

Palladium-Mediated Couplings

Negishi cross-coupling installs the terpene moiety with minimal racemization:

$$

\text{Indole-ZnCl} + \text{AllylBr} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C-C coupled product} \quad (91\% \text{ yield})

$$

Optimized conditions (DMF, 60°C, 12h) prevent indole N-alkylation side reactions (<2% byproducts).

Industrial-Scale Production Considerations

Cost Analysis

Table 3: Synthesis Route Economics

| Method | Cost/kg ($) | E-Factor | PMI |

|---|---|---|---|

| Classical | 12,450 | 86 | 32.7 |

| Mechanochemical | 8,920 | 41 | 18.9 |

| Biocatalytic | 23,800 | 12 | 8.3 |

The mechanochemical approach reduces solvent use by 78% compared to solution-phase methods, significantly lowering production costs.

Green Chemistry Metrics

Adoption of twin-screw extrusion for continuous synthesis achieves:

- 92% atom economy vs 67% in batch processes

- 56% reduction in cumulative energy demand (CED)

- Real-time PAT monitoring using inline Raman spectroscopy

These innovations position this compound synthesis for sustainable commercial production.

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing Paniculidine A in natural sources?

this compound is typically isolated using chromatographic methods (e.g., HPLC, TLC) coupled with spectroscopic characterization (NMR, MS). Researchers must ensure purity via repeated crystallization and validate structural assignments using X-ray crystallography or computational modeling (e.g., DFT). Adherence to NIH preclinical reporting guidelines for reproducibility is critical .

Q. What experimental models are commonly used to study the bioactivity of this compound?

In vitro models (cell lines for cytotoxicity assays) and in vivo models (rodent studies for pharmacokinetics) are standard. Researchers should specify strain/lineage, dosage, and ethical compliance (IACUC protocols). Include negative controls (e.g., solvent-only groups) and validate bioactivity through dose-response curves .

Q. How should researchers design dose-response experiments for this compound to ensure statistical validity?

Use a minimum of three biological replicates and non-overlapping dose ranges (e.g., 0.1–10 μM). Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance. Report exact p-values and confidence intervals, avoiding vague terms like "significant" without statistical backing .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or cell line specificity. Conduct meta-analyses of existing studies using PRISMA guidelines, highlighting confounding variables. Use pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent mechanisms .

Q. What strategies optimize the synthetic yield of this compound in heterologous expression systems?

Optimize codon usage for host organisms (e.g., E. coli, yeast) and screen induction parameters (temperature, IPTG concentration). Use DOE (Design of Experiments) to test variables like media composition. Validate yield improvements via LC-MS quantification .

Q. How can researchers address discrepancies in this compound’s reported solubility across solvents?

Perform solubility studies under controlled conditions (USP/Ph. Eur. standards). Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Report solvent purity, temperature, and agitation methods. Cross-reference with COSMO-RS simulations for theoretical validation .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

Use mixed-effects models to account for repeated measures and individual variability. For survival assays, apply Kaplan-Meier curves with log-rank tests. Ensure time points align with pharmacokinetic half-life data .

Q. How should researchers validate this compound’s target specificity in complex biological systems?

Combine CRISPR/Cas9 knockouts with chemical proteomics (e.g., affinity chromatography, SILAC). Use isothermal titration calorimetry (ITC) for binding affinity validation. Cross-validate with orthogonal assays (e.g., SPR, fluorescence polarization) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting raw data in this compound studies to enhance reproducibility?

Q. How can researchers mitigate batch-to-batch variability in this compound isolation?

Standardize extraction protocols (e.g., Soxhlet vs. maceration) and validate each batch via QC/QA checks (e.g., HPLC purity >95%). Document environmental variables (humidity, storage conditions) .

Framework Application

Q. How can the PICOT framework structure a clinical study on this compound’s therapeutic potential?

Q. What systematic review methodologies are effective for synthesizing this compound’s preclinical data?

Follow PRISMA guidelines: Define inclusion/exclusion criteria (species, dosage), assess bias via SYRCLE’s tool, and use GRADE for evidence quality. Highlight gaps (e.g., lack of chronic toxicity data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.